molecular formula C19H26N4O2 B2751006 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797261-51-8

4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2751006
CAS-Nummer: 1797261-51-8
Molekulargewicht: 342.443
InChI-Schlüssel: YLTLWTWKBGXMCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as the "target compound") is a triazolone derivative characterized by:

  • A 1H-1,2,4-triazol-5(4H)-one core, a heterocyclic scaffold known for diverse bioactivity.
  • A cyclopropyl group at position 4, which may enhance metabolic stability and lipophilicity.
  • A piperidin-4-yl group substituted at position 3, with a 3-methoxybenzyl moiety attached to the piperidine nitrogen.
  • A methyl group at position 1, which influences steric and electronic properties.

Eigenschaften

IUPAC Name

4-cyclopropyl-5-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-21-19(24)23(16-6-7-16)18(20-21)15-8-10-22(11-9-15)13-14-4-3-5-17(12-14)25-2/h3-5,12,15-16H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTLWTWKBGXMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Core Structural Similarities and Variations

The target compound shares the 1H-1,2,4-triazol-5(4H)-one core with several analogs. Key variations lie in substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of selected analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazolone Derivatives
Compound Name / Identifier Substituents Key Features Reported Applications Evidence ID
Target Compound - 4-Cyclopropyl
- 3-(1-(3-Methoxybenzyl)piperidin-4-yl)
- 1-Methyl
Enhanced lipophilicity from cyclopropyl and methoxybenzyl groups Unknown (structural analysis only) -
Gαq-RGS2 Loop Activator - 1-(5-Chloro-2-hydroxyphenyl)
- 3-(4-Trifluoromethylphenyl)
Electron-withdrawing groups (Cl, CF₃) enhance binding to Gαq proteins Bioactive molecule for signaling pathway modulation
Herbicide Intermediate - 1-(4-Chloro-2-fluorophenyl)
- 4-Difluoromethyl
- 3-Methyl
Fluorinated substituents improve agrochemical stability Intermediate for Carfentrazone-ethyl (herbicide)
Piperidine-Sulfonyl Analog - 4-Cyclopropyl
- 3-(1-(4-Ethylphenylsulfonyl)piperidin-4-yl)
- 1-Methyl
Sulfonyl group increases polarity No functional data reported
Posaconazole-Related Derivative - 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)
- 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)
Extended piperazine-benzyloxy chain enhances antifungal activity Antifungal drug analogs

Substituent Impact on Physicochemical Properties

  • Cyclopropyl Group : Present in the target compound and its sulfonyl analog (), cyclopropyl enhances metabolic stability by resisting oxidative degradation compared to linear alkyl groups .
  • Methoxybenzyl-Piperidine : The 3-methoxybenzyl group in the target compound introduces moderate lipophilicity (logP ~3–4 estimated), while piperidine contributes to basicity (pKa ~8–9). This contrasts with the 4-trifluoromethylphenyl group in the Gαq activator, which increases hydrophobicity and electron-withdrawing effects .
  • Fluorinated Substituents : The herbicide intermediate () utilizes Cl/F substituents to improve environmental persistence and target binding in weeds .

Structural Characterization Techniques

Several analogs in the evidence were characterized using:

  • X-ray crystallography (e.g., ), facilitated by software like SHELX and WinGX .
  • Synthesis protocols involving cyclopropanation and piperidine functionalization ().

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • N-Alkylation : Introduction of the 3-methoxybenzyl group to a piperidine derivative using nucleophilic substitution (e.g., K₂CO₃ or Cs₂CO₃ as a base in DMF at 60–80°C) .
  • Acylation/Cyclization : Formation of the triazole ring via cycloaddition or condensation reactions, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .
    • Key Considerations : Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate) and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxybenzyl aromatic protons at δ 6.7–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ ~428.22 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .

Q. What structural features of this compound influence its physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bonding : The triazole N–H and methoxybenzyl oxygen participate in H-bonding, affecting solubility and crystal packing .
  • Lipophilicity : Cyclopropyl and methoxybenzyl groups enhance logP (~3.2), impacting membrane permeability .
  • π-Stacking : Aromatic moieties (triazole, methoxybenzyl) enable interactions with biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the cyclopropyl group (e.g., replace with bicyclic analogs) or methoxybenzyl (e.g., halogenated derivatives) to assess potency shifts .
  • Assay Selection : Use target-specific assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) with IC₅₀ determinations .
  • Data Correlation : Apply QSAR models to link structural descriptors (e.g., Hammett σ values) with activity trends .

Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be validated experimentally?

  • Methodological Answer :

  • Hypotheses : Potential kinase inhibition (e.g., JAK2/STAT3 pathway) or modulation of neurotransmitter receptors (e.g., σ-1 receptors) due to structural analogs’ activities .
  • Validation Strategies :
  • In Vitro : Competitive binding assays (e.g., fluorescence polarization) with recombinant proteins .
  • In Silico : Molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
  • Gene Expression Profiling : RNA-seq to identify downstream pathway activation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-QTOF to identify labile groups (e.g., triazole ring) .
  • Excipient Screening : Co-formulate with cyclodextrins or liposomes to enhance aqueous solubility and reduce hydrolysis .
  • Temperature Studies : Accelerated stability testing (40°C/75% RH) to establish shelf-life guidelines .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Target Profiling : Use SwissTargetPrediction or SEA to identify secondary targets (e.g., cytochrome P450 enzymes) .
  • Toxicity Prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity (e.g., bioactivation to reactive metabolites) .
  • MD Simulations : GROMACS-based simulations (100 ns) to assess binding stability and conformational changes in target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.